molecular formula C31H19B B1518111 2-(3-Bromophenyl)-9,9'-spirobifluorene

2-(3-Bromophenyl)-9,9'-spirobifluorene

Cat. No.: B1518111
M. Wt: 471.4 g/mol
InChI Key: VMBNVQGQGSNLQD-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-9,9′-spirobifluorene is a spirocyclic aromatic hydrocarbon (SAH) derivative featuring a rigid 9,9′-spirobifluorene core with a 3-bromophenyl substituent at the 2-position. The spirobifluorene skeleton consists of two perpendicularly aligned fluorene units connected via a sp³-hybridized carbon atom, imparting high thermal stability, a non-planar geometry, and excellent film-forming properties . The bromine atom at the 3-position of the phenyl ring introduces electron-withdrawing effects and serves as a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

This compound is primarily investigated for optoelectronic applications, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), owing to its tunable electronic properties and ability to suppress aggregation-induced quenching (AIQ) . Its synthesis typically involves bromination or palladium-catalyzed coupling reactions, as exemplified by the preparation of 4-bromo-9,9′-spirobifluorene derivatives .

Properties

Molecular Formula

C31H19B

Molecular Weight

471.4 g/mol

IUPAC Name

2-(3-bromophenyl)-9,9'-spirobi[fluorene]

InChI

InChI=1S/C31H19Br/c32-22-9-7-8-20(18-22)21-16-17-26-25-12-3-6-15-29(25)31(30(26)19-21)27-13-4-1-10-23(27)24-11-2-5-14-28(24)31/h1-19H

InChI Key

VMBNVQGQGSNLQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC(=CC=C7)Br

Origin of Product

United States

Comparison with Similar Compounds

2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene (TBSBF)

  • Structure : Fully brominated at the 2,2′,7,7′ positions.
  • Properties :
    • Higher electron affinity due to four electron-withdrawing bromine atoms.
    • Thermal stability up to 300°C, ideal for vacuum-deposited OLED layers .
    • Acts as a precursor for synthesizing complex architectures (e.g., dendrimers) .
  • Applications : Intermediate for hole-transport materials (HTMs) in PSCs and host matrices in OLEDs .

2-(3-Bromophenyl)-9,9′-spirobifluorene vs. TBSBF

Property 2-(3-Bromophenyl)-9,9′-spirobifluorene TBSBF
Substituents Single 3-bromophenyl group Four bromine atoms
Electron Affinity Moderate (localized withdrawal) High (delocalized withdrawal)
Reactivity Site-selective for coupling Multi-functionalization
Thermal Stability >250°C >300°C
Optoelectronic Role Dopant or host Semiconductor intermediate

Key Insight : The single bromophenyl group in 2-(3-Bromophenyl)-9,9′-spirobifluorene offers targeted reactivity for asymmetric functionalization, whereas TBSBF’s multi-bromination enables symmetrical modifications .

Heteroaryl-Substituted Spirobifluorenes

4-Pyridyl-9,9′-spirobifluorenes

  • Examples : 4-4Py-SBF, 4-3Py-SBF, 4-2Py-SBF .
  • Properties :
    • High triplet energy (~2.7 eV), suitable for sky-blue phosphorescent OLEDs.
    • Pyridine’s nitrogen enhances electron-transport capabilities.
  • Applications : Host materials for green and sky-blue PhOLEDs .

2-(Azaheteroaryl)-9,9′-spirobifluorenes

  • Examples: Quinoline-, phenanthroline-, and pyridine-fused derivatives .
  • Properties :
    • Broad absorption (225–375 nm) and strong photoluminescence (390–430 nm).
    • Extended π-conjugation improves charge mobility .

Comparison with 2-(3-Bromophenyl)-9,9′-spirobifluorene :

  • Heteroaryl substituents enhance charge transport but may reduce thermal stability compared to brominated analogs.
  • Bromophenyl derivatives exhibit stronger electron-withdrawing effects, favoring hole-blocking roles in OLEDs .

Donor-Acceptor Spirobifluorenes

Diphenylamino-Substituted Derivatives

  • Examples : DCV (red emitter), DPV (blue emitter) .
  • Properties :
    • Dipolar structures with tunable emission via substituent electronic effects.
    • DCV shows strong solvatochromism but suffers from dipole-induced luminescence quenching .

2-(3-Bromophenyl)-9,9′-spirobifluorene vs. DCV/DPV

Property 2-(3-Bromophenyl)-9,9′-spirobifluorene DCV/DPV
Dipole Moment Low (localized bromine) High (donor-acceptor pairs)
Luminescence Efficiency Moderate DCV: Low; DPV: High
Applications Host material Dopant emitters

Spirobifluorene-Based Polymers

Brominated Polyimides

  • Examples: PMDA-BSBF (brominated) vs. PMDA-SBF (non-brominated) .
  • Properties :
    • Bromine increases gas permeability by 3.5× but reduces selectivity (CO₂/CH₄: 19 vs. 22).
    • Steric hindrance from bromine disrupts polymer packing .

Comparison : Small-molecule bromophenyl derivatives (e.g., 2-(3-Bromophenyl)-9,9′-spirobifluorene) avoid packing inefficiencies, retaining high thermal and optoelectronic performance .

Research Findings and Trends

  • Optoelectronic Optimization : Bromophenyl derivatives balance reactivity and stability, outperforming heavily brominated or dipolar analogs in host roles .
  • Synthetic Flexibility : The 3-bromophenyl group enables asymmetric functionalization, a critical advantage for tailored materials .
  • Emerging Applications : Brominated spirobifluorenes show promise in perovskite solar cells as interfacial layers, leveraging their electron-transport properties .

Preparation Methods

Starting Materials and Initial Reaction

  • Raw materials: The synthesis often begins with o-bromohalobenzene or o-bromochlorobenzene as the brominated aromatic substrate.
  • Grignard Reaction: Under argon protection, the brominated aromatic compound is reacted with phenylmagnesium bromide in methyl tetrahydrofuran solvent at temperatures between 50–100 °C. This step forms a key intermediate via nucleophilic substitution.

Reaction with Bromofluorenone

  • The Grignard intermediate is then reacted with 2-bromofluorenone in ether solvent under reflux for approximately 2 hours.
  • Hydrolysis and filtration follow to isolate the crude solid intermediate.

Acid-Catalyzed Ring Closure

  • The crude solid is subjected to an acid-catalyzed cyclization reaction using a mixed acid solution (glacial acetic acid and hydrochloric acid) at around 75 °C for 4 hours.
  • This step induces ring closure to form the 9,9'-spirobifluorene skeleton bearing the bromophenyl substituent.

Purification

  • The product is purified by column chromatography using silica gel (200–300 mesh).
  • Eluents typically are mixtures of dichloromethane and n-hexane or toluene and n-hexane, depending on the specific step.
  • Yields for this step are reported around 76–78%.

Representative Experimental Data (Example)

Step Reagents/Conditions Yield (%) Notes
Grignard reaction o-Bromochlorobenzene + phenylmagnesium bromide, 50–100 °C, 20 h Intermediate formed Under argon atmosphere
Reaction with 2-bromofluorenone Reflux in ether, 2 h Intermediate isolated Hydrolysis and filtration follow
Acid-catalyzed ring closure Mixed acid (acetic acid + HCl), 75 °C, 4 h 76.0 Produces 2-bromo-9,9'-spirobifluorene
Purification Column chromatography (silica gel) Purified product Dichloromethane-n-hexane eluent

Alternative Synthetic Routes and Improvements

Use of 2-Bromobiphenyl and Carbonate Esters

  • A patented method uses 2-bromobiphenyl as the starting material, reacting it with methyl carbonate or diethyl carbonate through nucleophilic substitution to form an intermediate.
  • Subsequent bromination and ring closure yield 2,2'-dibromo-9,9'-spirobifluorene derivatives.
  • This method achieves a total yield of around 50% with high purity (HPLC > 99%).
  • Advantages include low cost of raw materials and simpler purification steps.
  • However, this method is more suited for dibromo derivatives rather than specifically the 3-bromo substituted compound.

Direct Bromination vs. Stepwise Synthesis

  • Direct bromination of 9,9'-spirobifluorene is less favored due to multiple bromination byproducts and difficult purification.
  • Stepwise synthesis via brominated biphenyl intermediates is preferred for better selectivity and yield.

Detailed Research Findings and Analysis

  • The synthesis under inert atmosphere (argon protection) prevents oxidation and side reactions, improving yield and product purity.
  • Reaction temperatures and times are critical: extended stirring (12–20 h) at controlled temperatures (50–100 °C) ensures complete conversion.
  • The acid-catalyzed ring closure is a key step to form the spirobifluorene framework, requiring precise control of acid concentration and temperature.
  • Chromatographic purification effectively separates the target compound from mono-, di-, and tri-brominated impurities.
  • Yields reported in examples range from 70% to 81% for the final products, indicating the robustness of the method.
  • The use of methyl tetrahydrofuran as a solvent is beneficial for solubility and reaction kinetics.

Summary Table of Preparation Methods

Method No. Starting Material Key Reactions Advantages Disadvantages Yield (%) Purity (HPLC)
1 o-Bromochlorobenzene + phenylmagnesium bromide Grignard reaction, reaction with 2-bromofluorenone, acid-catalyzed ring closure Simple operation, low cost, good yield Requires inert atmosphere, multi-step ~76–81 Not specified
2 2-Bromobiphenyl + methyl/diethyl carbonate Nucleophilic substitution, bromination, ring closure Economical raw materials, high purity Longer synthetic route, moderate yield ~50 >99%
3 Direct bromination of 9,9'-spirobifluorene Bromination Short route Low selectivity, difficult purification Low Low

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(3-Bromophenyl)-9,9'-spirobifluorene?

Answer:
The synthesis typically involves functionalizing the spirobifluorene core with bromine at specific positions. Key steps include:

  • Suzuki-Miyaura Coupling : Reacting brominated spirobifluorene intermediates (e.g., 2,7-dibromo-9,9′-spirobifluorene) with 3-bromophenylboronic acid under palladium catalysis .
  • Grignard Reagent Reactions : Using 2-bromobiphenyl-derived Grignard reagents to functionalize spirobifluorenone precursors .
  • Bromination Optimization : Bromine substitution at the 3-position of the phenyl group requires precise control of reaction conditions (e.g., FeCl₃ as a catalyst) to avoid over-bromination .

Table 1: Common Brominated Spirobifluorene Precursors

PrecursorCAS NumberKey Application
2,7-Dibromo-9,9′-spirobifluorene171408-84-7OLED hole/electron transport layers
2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene128055-74-3Polymer synthesis via Yamamoto coupling

Basic: How is this compound characterized for structural and thermal stability?

Answer:
Standard characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns and spiro connectivity .
  • Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) for molecular weight validation .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition temperatures >300°C common for spirobifluorenes) .
  • Differential Scanning Calorimetry (DSC) : Detects glass transition temperatures (Tg) critical for amorphous film formation in OLEDs .

Basic: What key electronic properties make this compound suitable for optoelectronic applications?

Answer:
The spirobifluorene core provides:

  • High Triplet Energy (T₁) : ~2.7–3.0 eV, ideal for hosting phosphorescent emitters in OLEDs .
  • Rigid, Non-Planar Structure : Reduces intermolecular aggregation, enhancing luminescence efficiency .
  • Tunable HOMO/LUMO Levels : Bromine at the 3-position lowers LUMO (-2.1 eV to -2.4 eV), improving electron injection in devices .

Advanced: How does bromine substitution at the 3-phenyl position influence device performance in OLEDs?

Answer:
Bromine’s electron-withdrawing nature modifies charge transport:

  • Enhanced Electron Mobility : Bromine lowers LUMO, facilitating electron injection into emissive layers .
  • Trade-offs : Increased rigidity may reduce solubility, complicating thin-film processing. Spin-coating with chlorobenzene/1,3-dioxane mixtures improves film uniformity .
  • Contradiction in Data : Some studies report reduced electroluminescence efficiency due to heavy atom effects, while others note improved stability .

Advanced: What computational methods are used to predict the optoelectronic behavior of this compound?

Answer:

  • Density Functional Theory (DFT) : Models HOMO/LUMO distributions and exciton binding energies .
  • Molecular Dynamics (MD) : Simulates packing behavior in amorphous films, critical for predicting charge transport .
  • TD-DFT : Predicts absorption/emission spectra, validated against experimental UV-Vis and PL data .

Table 2: Key Computational Findings

PropertyMethodOutcome
HOMO/LUMO GapDFT/B3LYP3.1 eV (aligns with experimental data)
Triplet EnergyTD-DFT2.8 eV (matches phosphorescent hosting)

Advanced: How do researchers resolve contradictions in reported charge mobility values for spirobifluorene derivatives?

Answer:
Discrepancies arise from varying film morphologies and measurement techniques. Mitigation strategies include:

  • Standardized Fabrication : Use of identical substrate treatments (e.g., UV-ozone cleaning) .
  • Space-Charge-Limited Current (SCLC) : Direct comparison of hole/electron mobility in diode configurations .
  • Cross-Validation : Combining atomic force microscopy (AFM) with grazing-incidence XRD to correlate morphology and mobility .

Advanced: What are the challenges in incorporating this compound into perovskite solar cells?

Answer:

  • Interface Compatibility : Bromine may react with perovskite precursors (e.g., PbI₂), requiring inert encapsulation layers .
  • Energy Level Alignment : Mismatch between spirobifluorene’s HOMO (-5.4 eV) and perovskite’s valence band (-5.8 eV) necessitates interfacial modifiers like Li-TFSI .
  • Long-Term Stability : Hydrophobic spirobifluorene improves moisture resistance but may delaminate under thermal stress .

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